1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione
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Overview
Description
1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a phenyl group, which is further substituted with an ethyloxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions.
Substitution on the Phenyl Ring: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Attachment of the Ethyloxetane Moiety: The ethyloxetane group is attached through a nucleophilic substitution reaction, where the phenyl group is reacted with an ethyloxetane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or alkoxides (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(3-ethyloxetan-3-yl)methoxy]benzene: This compound shares the ethyloxetane moiety but lacks the pyrrole ring.
N-Phenylmaleimide: Similar in having a phenyl group attached to a nitrogen-containing ring, but differs in the specific structure and substituents.
Uniqueness
1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with an ethyloxetane-substituted phenyl group. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
920973-73-5 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H17NO4/c1-2-16(9-20-10-16)11-21-13-5-3-12(4-6-13)17-14(18)7-8-15(17)19/h3-8H,2,9-11H2,1H3 |
InChI Key |
ZEXOPTMWIKEENW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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